LogP Reduction vs. Carbospirocyclic and Parent Analogues
7-Oxaspiro[3.5]nonan-5-ol exhibits a calculated LogP of 0.94 . This is 0.90 log units lower than the parent 1-oxaspiro[3.5]nonane (ACD/LogP 1.84) and ≥2.2 log units lower than the purely carbocyclic spiro[3.5]nonane (LogP ~3.1–4.2) . In the broader oxa-spirocycle class, incorporation of the ether oxygen reduces logD by approximately 1 unit (e.g., 4.5 → 3.6 for model pair 66/67) [1]. The further reduction in 7-oxaspiro[3.5]nonan-5-ol is attributable to the additional secondary alcohol. This positions the compound in more favourable drug-like chemical space (LogP ≤ 3).
| Evidence Dimension | LogP (octanol/water partition coefficient, calculated) |
|---|---|
| Target Compound Data | LogP 0.94 (Leyan computed value) |
| Comparator Or Baseline | 1-Oxaspiro[3.5]nonane: LogP 1.84 (ACD/Labs); Spiro[3.5]nonane: LogP 3.12 (ChemSrc) to 4.2 (PubChem XLogP3) |
| Quantified Difference | ΔLogP = −0.90 vs. 1-oxaspiro[3.5]nonane; ΔLogP ≤ −2.2 vs. spiro[3.5]nonane |
| Conditions | Calculated values (Leyan uses ChemAxon-derived descriptors; ACD/Labs Percepta v14.0; PubChem XLogP3) |
Why This Matters
Lower LogP directly correlates with improved aqueous solubility and reduced non-specific protein binding, making procurement of this specific analogue preferable for programmes requiring balanced hydrophilicity.
- [1] Fominova K et al. Chemical Science, 2021, 12, 11294–11305, Table 2. View Source
